molecular formula C13H15ClF3N3O2 B3096235 Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate CAS No. 1274804-46-4

Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Cat. No. B3096235
M. Wt: 337.72 g/mol
InChI Key: WNPCPHNVHJEGRJ-UHFFFAOYSA-N
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Patent
US08809352B2

Procedure details

tert-Butyl 4-hydroxy-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (5.12 g, 16.05 mmol) was combined with triphenylphosphine (8.42 g, 32.1 mmol) and stirred in dichloroethane (160 mL) at ambient temperature for 15 minutes, and then carbon tetrachloride (7.41 g, 48.1 mmol) was added. The reaction was stirred at 70° C. for 3 hours, cooled to room temperature, and concentrated in vacuo. The crude residue was purified by flash chromatography on silica gel (elution gradient from 0% to 3% methanol/DCM) to afford the title compound as a clear oil (5.22 g, 86% yield). MS (ESI) m/e (M−H)−=336.3.
Quantity
8.42 g
Type
reactant
Reaction Step Two
Quantity
7.41 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:4]=2[N:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:43]>ClC(Cl)C>[Cl:43][C:2]1[C:3]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:4]=2[N:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:7]=1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
OC=1C2=C(N=C(N1)C(F)(F)F)CN(CC2)C(=O)OC(C)(C)C
Step Two
Name
Quantity
8.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
7.41 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel (elution gradient from 0% to 3% methanol/DCM)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C(F)(F)F)CN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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